(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include the corresponding ketone from oxidation, the alcohol from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature makes it a candidate for studying enantioselective interactions with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol: The enantiomer of the compound, differing only in the stereochemistry.
2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-one: The corresponding ketone form.
2-Methyl-3-[2-(difluoromethyl)phenyl]propan-1-ol: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBHTKDCUPGXIS-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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